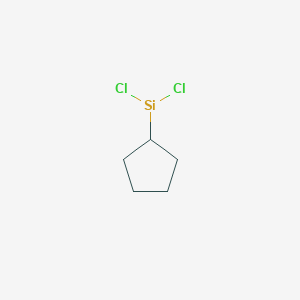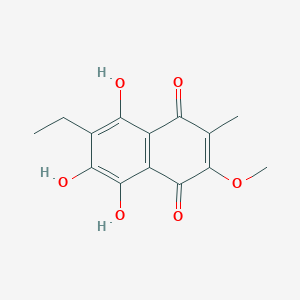
6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione is a complex organic compound belonging to the naphthoquinone family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a naphthalene core. Naphthoquinones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and marine organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable naphthalene derivative.
Functional Group Introduction: Hydroxyl and methoxy groups are introduced through selective hydroxylation and methylation reactions.
Ethyl Group Addition: The ethyl group is added via alkylation reactions using ethyl halides under basic conditions.
Final Cyclization: The final step involves cyclization to form the naphthoquinone core, often using oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted naphthoquinones. These products often retain the core naphthalene structure with modified functional groups .
Aplicaciones Científicas De Investigación
6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells and inhibit the growth of microorganisms. The compound’s hydroxyl and methoxy groups play a crucial role in its redox activity and interaction with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone: Similar structure but lacks the ethyl and methoxy groups.
2-Methoxy-1,4-naphthoquinone: Lacks the hydroxyl and ethyl groups.
6-Methyl-1,4-naphthoquinone: Lacks the hydroxyl and methoxy groups.
Uniqueness
6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple hydroxyl groups enhances its redox activity, while the methoxy and ethyl groups contribute to its stability and solubility .
Propiedades
Número CAS |
178490-52-3 |
|---|---|
Fórmula molecular |
C14H14O6 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
6-ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O6/c1-4-6-10(16)7-8(12(18)11(6)17)13(19)14(20-3)5(2)9(7)15/h16-18H,4H2,1-3H3 |
Clave InChI |
ZGUVSPWAPHXUNM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
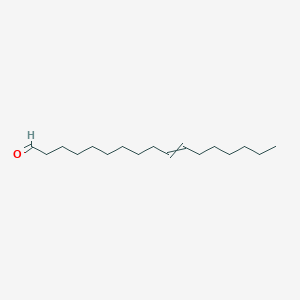
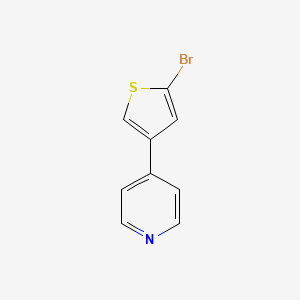

![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)


![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
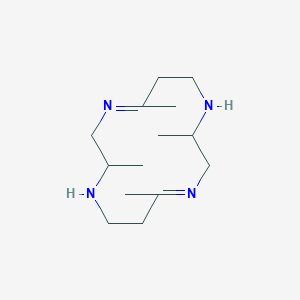
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
